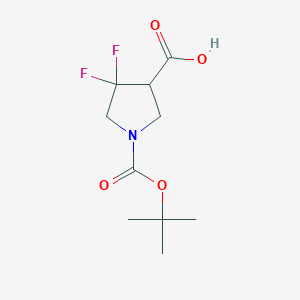

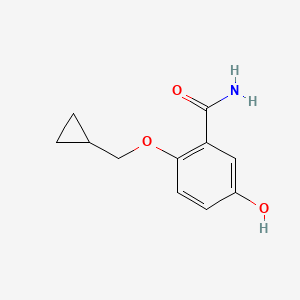

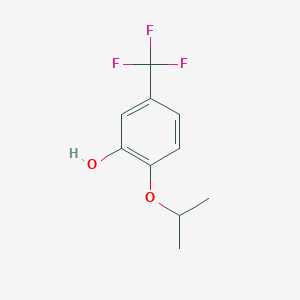

![molecular formula C8H6INOS B1403642 2-Iodo-7-methoxybenzo[d]thiazole CAS No. 1188248-31-8](/img/structure/B1403642.png)

2-Iodo-7-methoxybenzo[d]thiazole

Overview

Description

“2-Iodo-7-methoxybenzo[d]thiazole” is a chemical compound with the molecular formula C8H6INOS and a molecular weight of 291.11 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-iodo-5-methoxybenzo[d]thiazole involves the diazotization of the commercially available 6-methoxybenzo[d]thiazol-2-amine, followed by Sandmeyer iodination . This compound was then subjected to a Sonogashira cross-coupling reaction in the presence of 2.0 equivalents of ethynyltrimethylsilane to generate the protected alkyne .Physical And Chemical Properties Analysis

“2-Iodo-7-methoxybenzo[d]thiazole” is a chemical compound with the molecular formula C8H6INOS and a molecular weight of 291.11 g/mol . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Scientific Research Applications

1. Quorum Sensing Inhibitors of Gram-negative Bacteria

- Summary of Application: Benzo[d]thiazole derivatives have been found to inhibit quorum sensing in Gram-negative bacteria. Quorum sensing is a method of bacterial cell-cell communication that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .

- Methods of Application: A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated for their growth inhibitory activities .

- Results: Three compounds showed promising quorum-sensing inhibitors with IC50 of 115.2 μg mL−1, 182.2 μg mL−1, and 45.5 μg mL−1, respectively .

2. Potential Molecular Probes for Tau Protein

- Summary of Application: Benzothiazole derivatives have been studied as potential molecular probes for tau protein, which is associated with Alzheimer’s disease .

- Methods of Application: The pyridinyl-butadienyl-benzothiazole (PBB3 15) scaffold was used to develop tau ligands with improved in vitro and in vivo properties for imaging applications .

- Results: The ligands showed low to high affinities (K = >1.5 mM–0.46 nM) at the shared binding site(s) with PBB3 .

3. Anti-bacterial and Anti-fungal Agents

- Summary of Application: Benzothiazole derivatives have been found to have anti-bacterial and anti-fungal properties .

- Methods of Application: Various benzothiazole derivatives were synthesized and tested for their anti-bacterial and anti-fungal activities .

- Results: Some of the benzothiazole derivatives showed promising results against certain bacterial and fungal strains .

4. Anti-oxidant Agents

- Summary of Application: Some benzothiazole derivatives have been found to possess anti-oxidant properties .

- Methods of Application: The anti-oxidant properties of various benzothiazole derivatives were evaluated using standard biochemical assays .

- Results: Certain benzothiazole derivatives showed significant anti-oxidant activity .

5. Anti-proliferative Agents

- Summary of Application: Benzothiazole derivatives have been studied for their anti-proliferative effects on cancer cells .

- Methods of Application: The anti-proliferative effects of various benzothiazole derivatives were tested on different cancer cell lines .

- Results: Some benzothiazole derivatives showed promising anti-proliferative effects, indicating their potential as anti-cancer agents .

6. Solvent in the Synthesis of Lanthanide Coordination Polymers

- Summary of Application: Thiazole has been used as a solvent in the synthesis of a series of lanthanide coordination polymers .

- Methods of Application: Anhydrous LnCl3 and 1,2-bis (4-pyridyl)ethylene (dpe) were used under solvothermal conditions .

- Results: The group of Müller-Buschbaum (Wurzburg, DEU) successfully synthesized a series of lanthanide coordination polymers .

7. Vitamin B1 (Thiamine) Component

- Summary of Application: A thiazole ring is naturally found in Vitamin B1 (thiamine), which is essential for the body to release energy from carbohydrates during metabolism .

- Methods of Application: Thiamine is a water-soluble vitamin that is consumed in the diet .

- Results: Thiamine helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .

properties

IUPAC Name |

2-iodo-7-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INOS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANAKMPOGKSSRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1SC(=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-7-methoxybenzo[d]thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

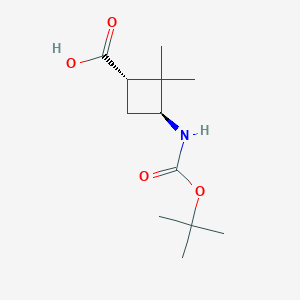

![(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1403576.png)

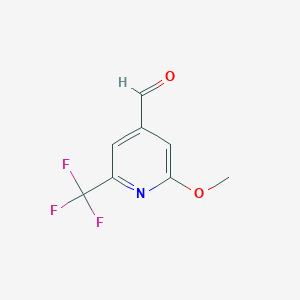

![2-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1403577.png)

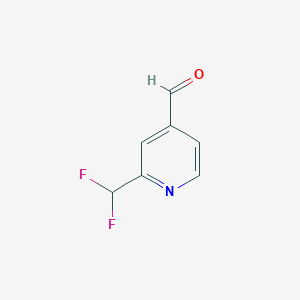

![7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine](/img/structure/B1403582.png)